![molecular formula C19H21N3O3S B2985659 N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide CAS No. 899997-13-8](/img/structure/B2985659.png)
N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide
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Overview
Description
“N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” is a chemical compound with the linear formula C17H16N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
While specific synthesis methods for “N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” are not available, similar compounds have been synthesized using N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of “N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” can be analyzed using various spectroscopic techniques. These include nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide” can be determined using various analytical techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
This compound, due to its structural similarity with known nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, exhibits potential anti-inflammatory and analgesic properties . The indole moiety present in the compound is a common feature in many biologically active molecules, including those with anti-inflammatory activity. This suggests that the compound could be used in the treatment of inflammatory diseases such as rheumatoid arthritis and for pain relief.
Neuromodulation
Indole derivatives, including this compound, are known to play a role in the central nervous system. They are involved in the regulation and modulation of processes such as sleep, cognition, memory, temperature regulation, and behavior . This indicates potential applications in treating neurological disorders or in creating drugs that can modulate these processes.
Anticancer Properties
Indole derivatives have been studied for their potential in cancer treatment. The compound’s ability to induce cell-cycle arrest suggests it could be used as a chemotherapeutic agent . Its structure could interfere with the proliferation of cancer cells, making it a candidate for further research in oncology.
Antimicrobial and Antibacterial Activities
The compound’s indole core is a structure found in many molecules with antimicrobial and antibacterial properties . This suggests that it could be developed into treatments for various bacterial infections, contributing to the fight against antibiotic-resistant strains.
Tubulin Polymerization Inhibition
Some indole derivatives have been shown to inhibit tubulin polymerization, an essential process for cell division . This compound could potentially be developed into a new class of tubulin inhibitors, which are used in cancer therapy to prevent the growth and spread of cancer cells.
Mechanism of Action
Target of Action
The primary targets of N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
The compound’s mode of action involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . This inhibition disrupts the conversion of arachidonic acid to prostaglandin G, thereby reducing the production of prostaglandins and thromboxanes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of prostaglandins and thromboxanes. By inhibiting the COX isoenzymes, the compound disrupts the conversion of arachidonic acid to prostaglandin G . This disruption can have downstream effects on various physiological responses, including inflammation and pain sensation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX isoenzymes, the compound reduces the production of prostaglandins and thromboxanes, which play key roles in inflammation and pain sensation .
properties
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(15-6-2-1-3-7-15)20-12-13-26(24,25)22-11-10-16-14-21-18-9-5-4-8-17(16)18/h1-9,14,21-22H,10-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFFYBBWCMHJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide |
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